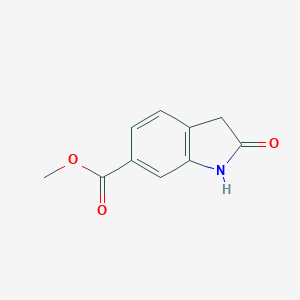

Methyl 2-oxoindoline-6-carboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 2-oxo-1,3-dihydroindole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)7-3-2-6-5-9(12)11-8(6)4-7/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTGUNWFFVDLNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CC(=O)N2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395695 | |

| Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14192-26-8 | |

| Record name | 2-Oxo-2,3-Dihydro-1H-indole-6-carboxylic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14192-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-oxindole-6-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014192268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-oxoindoline-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OXINDOLE-6-CARBOXYLIC ACID METHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-OXINDOLE-6-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J55GEX7Z9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Methyl 2-oxoindoline-6-carboxylate" CAS number 14192-26-8 properties

CAS Number: 14192-26-8

This technical guide provides a comprehensive overview of Methyl 2-oxoindoline-6-carboxylate, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Properties and Identifiers

This compound is an indole derivative characterized by a bicyclic structure.[1] It is a solid at room temperature and typically appears as a white to light yellow or light orange powder or crystal. This compound is recognized for its utility as a versatile building block in the creation of more complex molecules.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate[3] |

| CAS Number | 14192-26-8[4] |

| Molecular Formula | C₁₀H₉NO₃[2][4] |

| Molecular Weight | 191.18 g/mol [4][5] |

| InChI | 1S/C10H9NO3/c1-14-10(13)7-3-2-6-5-9(12)11-8(6)4-7/h2-4H,5H2,1H3,(H,11,12)[4][6] |

| InChIKey | YFTGUNWFFVDLNM-UHFFFAOYSA-N[4][6] |

| SMILES | COC(=O)C1=CC2=C(CC(=O)N2)C=C1[3] |

| Synonyms | 2-Oxo-2,3-dihydro-1H-indole-6-carboxylic acid methyl ester, 6-(Methoxycarbonyl)-2-indolone, 6-Carbomethoxy-2-Oxindole, Methyl 2-oxindole-6-carboxylate, Oxindole-6-carboxylic acid methyl ester[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Melting Point | 184-190°C[7], 208-211°C[8], 210.0 to 214.0°C |

| Boiling Point | 388.1°C at 760 mmHg[7] |

| Density | 1.283 g/cm³[7] |

| Flash Point | 188.5°C[7] |

| Refractive Index | 1.572[7] |

| Vapor Pressure | 3.15E-06 mmHg at 25°C[7] |

| Appearance | White to light yellow to light orange powder/crystal |

| Purity | >98.0% (GC), ≥ 98% (HPLC)[2] |

Biological Significance and Applications

This compound is a crucial intermediate in the synthesis of Nintedanib.[9] Nintedanib is a small molecule tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small-cell lung cancer.[9] It functions by competitively binding to the ATP pocket of fibroblast growth factor receptors (FGFR) 1-3, vascular endothelial growth factor receptors (VEGFR) 1-3, and platelet-derived growth factor receptors (PDGFR) α and β, thereby blocking intracellular signaling.[9]

The oxindole scaffold, a core component of this molecule, is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[10] Derivatives of this class have been investigated for a range of pharmacological activities, including potential use in targeting neurological disorders and as enzyme inhibitors.[2][11]

Experimental Protocols

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the reduction of a nitro-substituted precursor.

Method 1: Catalytic Hydrogenation

This procedure details the synthesis from methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate.[8]

-

Step 1: Dissolution: Dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.

-

Step 2: Catalyst Addition: Add 5.0 g of 10% palladium on carbon catalyst to the solution.

-

Step 3: Hydrogenation: Hydrogenate the reaction mixture in a hydrogen atmosphere at 50 psi for 2.5 hours at a temperature of 50°C.

-

Step 4: Catalyst Removal: After the reaction is complete, remove the catalyst by filtration.

-

Step 5: Concentration: Concentrate the filtrate to dryness.

-

Step 6: Purification: Dissolve the residue in 150 mL of tert-butyl methyl ether, filter again, and dry under vacuum at 100°C. This process yields this compound.[8]

Method 2: Chemical Reduction

This alternative process utilizes sodium hydrosulfite (hydrose) for the reduction.[9]

-

Step 1: Initial Mixture: Add acetic acid (250.0 ml) to dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate (50.0 gm) at 25-30°C.

-

Step 2: Reagent Addition: Add sodium hydrosulfite (83.9 gm) and water (250.0 ml) to the mixture at 25-30°C and stir for 10 minutes.

-

Step 3: Heating: Heat the mixture to 120-125°C and stir for 2 hours.

-

Step 4: Cooling and Neutralization: Cool the mixture to 15-20°C. Add ammonia (500.0 ml) to the mixture at 15-20°C and stir for 2 hours.

-

Step 5: Isolation: Filter the resulting solid, wash with water, and dry to obtain the title compound.

Spectroscopic Data

Comprehensive characterization data, including ¹H NMR, Mass Spectrometry, and HPLC, are typically provided by suppliers upon purchase.[12]

-

¹H NMR: Spectral data is available and can be used to confirm the structure of the compound.[6]

-

¹³C NMR and HRMS: For a derivative, methylthiothis compound, the following has been reported:

Safety and Handling

Based on aggregated GHS data, this compound is classified with the following hazards:

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| GHS07 | Warning | H302: Harmful if swallowed. H317: May cause an allergic skin reaction.[4] | P261, P264, P272, P280, P301+P312, P302+P352[4] |

It is recommended to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a well-characterized compound with significant industrial importance, primarily as a key intermediate in the synthesis of the anti-fibrotic and anti-cancer drug Nintedanib. Its synthesis is well-documented, with established protocols for its preparation. The data presented in this guide provides a solid foundation for researchers and chemists working with this versatile molecule.

References

- 1. CAS 14192-26-8: 2-Oxo-2,3-Dihydro-1H-indole-6-carboxylic a… [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Oxindole-6-carboxylic acid methyl ester | C10H9NO3 | CID 3734372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-(2-oxoindolin-6-yl)acetate 14192-26-8 [sigmaaldrich.com]

- 5. This compound| CAS No:14192-26-8|ZaiQi Bio-Tech [chemzq.com]

- 6. Methyl 2-oxoindole-6-carboxylate(14192-26-8) 1H NMR spectrum [chemicalbook.com]

- 7. Methyl 2-oxoindole-6-carboxylate cas 14192-26-8 [pharm-intermediates.com]

- 8. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]

- 9. tdcommons.org [tdcommons.org]

- 10. researchgate.net [researchgate.net]

- 11. Methyl 2-oxoindole-6-carboxylate - Rui ming Pharmaceutical [ruimingpharm-eng.com]

- 12. synthinkchemicals.com [synthinkchemicals.com]

- 13. rsc.org [rsc.org]

The Synthesis and Structural Elucidation of Methyl 2-oxoindoline-6-carboxylate: A Technical Guide for Chemical Researchers

Introduction: The Pivotal Role of Methyl 2-oxoindoline-6-carboxylate in Modern Drug Discovery

This compound is a heterocyclic building block of significant interest in the pharmaceutical industry. Its rigid, bicyclic structure incorporating a lactam and an ester functional group makes it a versatile scaffold for the synthesis of complex molecular architectures. The primary driver for its escalating importance is its role as a key intermediate in the synthesis of Nintedanib (formerly known as BIBF 1120), a potent triple angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer.[1][2] The precise and efficient synthesis of this intermediate is therefore a critical aspect of the overall manufacturing process of this life-changing therapeutic agent.

This in-depth technical guide provides a comprehensive overview of the structure and synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the intricacies of various synthetic strategies, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.

Chemical Structure and Properties

This compound, with the chemical formula C₁₀H₉NO₃ and a molecular weight of 191.19 g/mol , possesses a planar oxindole core with a methoxycarbonyl group at the 6-position.[3]

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 14192-26-8 |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.19 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 208-211 °C[4] |

| Solubility | Slightly soluble in chloroform and methanol |

Synthetic Strategies: A Comparative Analysis

Several synthetic routes to this compound have been developed, each with its own set of advantages and challenges. The choice of a particular route often depends on factors such as the availability of starting materials, scalability, overall yield, and purity requirements. Here, we will explore two of the most prominent and industrially relevant synthetic pathways.

Route 1: Synthesis from 4-Chloro-3-nitrobenzoic Acid

This multi-step synthesis is a widely employed method that begins with the readily available 4-chloro-3-nitrobenzoic acid. The overall strategy involves the construction of a malonate-substituted nitroaromatic precursor, followed by a reductive cyclization to form the oxindole ring.

Logical Workflow for Route 1:

Caption: Synthetic workflow from 4-Chloro-3-nitrobenzoic acid.

Detailed Experimental Protocol for Route 1:

Step 1: Esterification of 4-Chloro-3-nitrobenzoic Acid

-

Rationale: The initial carboxylic acid is converted to its methyl ester to prevent unwanted side reactions in the subsequent steps and to introduce the required ester functionality at the 6-position of the final product. Thionyl chloride is a common and effective reagent for this transformation, proceeding through an acyl chloride intermediate.

-

Procedure: To a solution of 4-chloro-3-nitrobenzoic acid in methanol, slowly add thionyl chloride at room temperature. The reaction mixture is then heated to reflux for several hours. After completion, the solvent is removed under reduced pressure, and the crude methyl 4-chloro-3-nitrobenzoate is typically used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution with Dimethyl Malonate

-

Rationale: This step introduces the carbon framework necessary for the formation of the five-membered ring of the oxindole. The electron-withdrawing nitro group activates the chlorine atom for nucleophilic aromatic substitution by the enolate of dimethyl malonate, which is generated in situ using a strong base like potassium tert-butoxide.

-

Procedure: In a suitable aprotic solvent such as DMSO or THF, dimethyl malonate is treated with potassium tert-butoxide at room temperature to form the corresponding enolate. Methyl 4-chloro-3-nitrobenzoate is then added portion-wise, and the reaction is stirred until completion. An acidic workup is performed to neutralize the reaction mixture, followed by extraction with an organic solvent to isolate the desired product, dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate.

Step 3: Reductive Cyclization

-

Rationale: This is the key ring-forming step. The nitro group is reduced to an amine, which then undergoes an intramolecular cyclization by attacking one of the ester groups of the malonate moiety, followed by the elimination of a molecule of methanol and decarboxylation to afford the stable lactam ring of the oxindole. Common reducing agents for this transformation include iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) or catalytic hydrogenation using palladium on carbon (Pd/C).

-

Procedure (using Iron): The malonate derivative from the previous step is dissolved in a mixture of acetic acid and water. Iron powder is added, and the mixture is heated to reflux. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove the iron salts, and the filtrate is concentrated. The crude product is then purified by recrystallization to yield this compound.

Route 2: Reductive Cyclization of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

This route offers a more convergent approach, starting from a precursor that already contains the necessary carbon skeleton for the oxindole ring. The key transformation is a catalytic hydrogenation that simultaneously reduces the nitro group and effects the cyclization.

Logical Workflow for Route 2:

Caption: Reductive cyclization of a nitroaromatic precursor.

Detailed Experimental Protocol for Route 2:

-

Rationale: This elegant one-pot reaction leverages the power of catalytic hydrogenation. The palladium on carbon catalyst facilitates the reduction of the nitro group to an amine in the presence of hydrogen gas. The acidic solvent (acetic acid) promotes the subsequent intramolecular cyclization of the newly formed amine onto the adjacent ester group, leading to the formation of the oxindole ring with the elimination of methanol.

-

Procedure: Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate is dissolved in acetic acid in a hydrogenation vessel. A catalytic amount of 10% palladium on carbon is added. The vessel is then pressurized with hydrogen gas, and the reaction is stirred at a slightly elevated temperature (e.g., 50 °C) until the uptake of hydrogen ceases.[4] After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol) to afford high-purity this compound.[4]

Comparative Analysis of Synthetic Routes

| Parameter | Route 1: From 4-Chloro-3-nitrobenzoic Acid | Route 2: From Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate |

| Starting Materials | 4-Chloro-3-nitrobenzoic acid, Dimethyl malonate | Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate |

| Number of Steps | 3 | 1 |

| Overall Yield | Moderate to Good | High (up to 98%)[4] |

| Key Reagents | Thionyl chloride, Potassium tert-butoxide, Iron powder | Palladium on Carbon, Hydrogen gas |

| Scalability | Good | Excellent |

| Advantages | Utilizes readily available and inexpensive starting materials. | Highly efficient one-pot reaction, high yield, and purity. |

| Disadvantages | Multi-step process, requires isolation of intermediates. | The starting material may be more expensive or require synthesis. |

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process, with several viable routes available to chemical researchers. The choice between a multi-step approach starting from simple precursors and a more convergent route depends on a variety of factors, including cost, scale, and available resources. The reductive cyclization of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate stands out for its efficiency and high yield, making it an attractive option for large-scale production.

As the demand for Nintedanib and other oxindole-based therapeutics continues to grow, further research into the optimization of existing synthetic routes and the development of novel, more sustainable methodologies is warranted. Areas of potential improvement include the use of greener solvents, the development of more active and selective catalysts, and the exploration of continuous flow processes to enhance safety and efficiency. A thorough understanding of the structure and synthesis of this compound, as outlined in this guide, will be invaluable to scientists working at the forefront of pharmaceutical innovation.

References

An In-depth Technical Guide to Methyl 2-oxoindoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-oxoindoline-6-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, including the potent angiokinase inhibitor Nintedanib.[1][2][3] This document details its chemical identity, physical properties, synthesis protocols, and its role in the development of therapeutic agents.

Chemical Identity

-

IUPAC Name: methyl 2-oxo-1,3-dihydroindole-6-carboxylate[4]

-

2-Oxoindoline-6-carboxylic Acid Methyl Ester[6]

-

6-Methoxycarbonyl-2-oxindole[8]

-

1H-Indole-6-carboxylic acid, 2,3-dihydro-2-oxo-, methyl ester

-

2-OXO-6-INDOLINECARBOXYLIC ACID METHYL ESTER

-

Methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Appearance | White to light yellow or light orange powder/crystal | [6] |

| Melting Point | 184-190 °C | [2][5][10][11] |

| Boiling Point | 388.1 °C at 760 mmHg | [2][11] |

| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [1][10] |

| Flash Point | 188.5 °C | [2][11] |

| pKa | 13.50 ± 0.20 (Predicted) | [1][2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1][2] |

| Purity | >98.0% (GC) | [6][8] |

Role in Synthesis

This compound is a crucial intermediate in the synthesis of Nintedanib (BIBF 1120), a small molecule tyrosine kinase inhibitor.[3][12] Nintedanib is used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer.[12] It functions by targeting key signaling pathways involved in angiogenesis and fibrosis.[2][12]

Nintedanib competitively binds to the ATP binding pockets of several receptor tyrosine kinases, thereby inhibiting downstream signaling.[12]

Experimental Protocols

The following section details a common method for the synthesis of this compound.

Synthesis of this compound from Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate [12]

This process involves the reductive cyclization of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate.

Materials:

-

Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate

-

Acetic Acid

-

Palladium on Carbon (10%)

-

Hydrogen Gas

-

Tert-butyl methyl ether

Procedure:

-

Dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.[1]

-

Add 5.0 g of 10% palladium on carbon catalyst to the solution.[1]

-

Hydrogenate the reaction mixture in a hydrogen atmosphere at room temperature for 2.5 hours, maintaining a reaction temperature of 50 °C and a hydrogen pressure of 50 psi.[1]

-

After the reaction is complete, remove the catalyst by filtration.[1]

-

Concentrate the filtrate to dryness.[1]

-

Dissolve the residue in 150 mL of tert-butyl methyl ether, filter again, and dry under a vacuum at 100 °C.[1]

-

The resulting product is this compound.[1]

Expected Yield: 28.6 g (98% of theoretical yield).[1]

Safety and Handling

-

Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin).[5]

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection).[5]

-

Storage: Store in a dry, well-sealed container at room temperature.[1][2]

This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical and perform a thorough risk assessment.

References

- 1. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]

- 2. Cas 14192-26-8,Methyl 2-oxoindole-6-carboxylate | lookchem [lookchem.com]

- 3. This compound , >98.0% , 14192-26-8 - CookeChem [cookechem.com]

- 4. 2-Oxindole-6-carboxylic acid methyl ester | C10H9NO3 | CID 3734372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound| CAS No:14192-26-8|ZaiQi Bio-Tech [chemzq.com]

- 6. This compound | 14192-26-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. capotchem.com [capotchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Methyl 2-oxoindole-6-carboxylate - Rui ming Pharmaceutical [ruimingpharm-eng.com]

- 11. echemi.com [echemi.com]

- 12. tdcommons.org [tdcommons.org]

Spectroscopic Profile of Methyl 2-oxoindoline-6-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxoindoline-6-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a building block for the triple angiokinase inhibitor, Nintedanib. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and the characterization of novel derivatives. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound, along with detailed, generalized experimental protocols for data acquisition.

While a complete, publicly available experimental dataset for this compound is not readily found in the searched scientific literature and databases, this guide presents predicted data based on the compound's structure and established spectroscopic principles.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 1H | N-H (Amide) |

| ~7.5 | Doublet | 1H | Ar-H |

| ~7.2 | Singlet | 1H | Ar-H |

| ~6.9 | Doublet | 1H | Ar-H |

| ~3.8 | Singlet | 3H | O-CH₃ (Ester) |

| ~3.5 | Singlet | 2H | -CH₂- |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~176 | C=O (Amide) |

| ~166 | C=O (Ester) |

| ~143 | Ar-C |

| ~135 | Ar-C |

| ~125 | Ar-C |

| ~122 | Ar-C |

| ~110 | Ar-C |

| ~108 | Ar-C |

| ~52 | O-CH₃ (Ester) |

| ~36 | -CH₂- |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch (Amide) |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1680 | Strong | C=O Stretch (Amide) |

| ~1620 | Medium | C=C Stretch (Aromatic) |

| ~1290 | Strong | C-O Stretch (Ester) |

Sample Preparation: KBr Pellet or Thin Film

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 191.06 | [M]⁺ (Molecular Ion) |

| 160.05 | [M - OCH₃]⁺ |

| 132.05 | [M - COOCH₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and purity of the sample.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) with a field strength of 400 MHz or higher.

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (typically 8-16 for good signal-to-noise).

-

Set the relaxation delay (d1) to at least 1-2 seconds.

-

Acquire the spectrum.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 200-220 ppm.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the number of scans (typically 128 or more, as ¹³C has a low natural abundance).

-

Set the relaxation delay (d1) to 2-5 seconds to ensure quantitative data for all carbon types.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Identify and label the peaks in both the ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (Solid Sample - KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or with a direct insertion probe.

Procedure (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe for solid samples or through a GC column for volatile samples.

-

-

Ionization:

-

Bombard the sample molecules with a high-energy electron beam (typically 70 eV). This will cause the molecules to ionize and fragment.

-

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected by an electron multiplier or other suitable detector.

-

The detector generates a signal that is proportional to the abundance of each ion.

-

-

Data Analysis:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to gain further structural information.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

"Methyl 2-oxoindoline-6-carboxylate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxoindoline-6-carboxylate is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical agents.[1][2] Its core structure, featuring an oxindole moiety, is a prevalent scaffold in numerous biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and its role as a key building block in medicinal chemistry, particularly in the development of targeted cancer therapies.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

General and Physical Properties

A compilation of the general and physical properties of this compound is presented in Table 1. The data has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 14192-26-8 | [1][3][4][5][6] |

| Molecular Formula | C₁₀H₉NO₃ | [1][4][7][8] |

| Molecular Weight | 191.18 g/mol | [1][2][4][7][8][9] |

| Appearance | White to off-white or light yellow to light orange powder/crystal | [5][6] |

| Melting Point | 184-190°C, 208-211°C, 210.0-214.0°C, 212°C | [1][2][3][4][5][6] |

| Boiling Point | 388.1°C at 760 mmHg | [1][4][5] |

| Density | 1.283 ± 0.06 g/cm³ (Predicted), 1.3 ± 0.1 g/cm³ | [1][2][3][4][5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1][3] |

| pKa | 13.50 ± 0.20 (Predicted) | [1][3] |

| Flash Point | 188.5 ± 27.9 °C | [1][4] |

| Refractive Index | 1.572, 1.573 | [1][4] |

| Vapor Pressure | 3.15E-06 mmHg at 25°C | [1][4] |

| Topological Polar Surface Area | 55.4 Ų | [9] |

Spectroscopic Data

Spectroscopic data is critical for the structural elucidation and purity assessment of this compound. While the raw spectra are not provided here, the availability of various spectroscopic analyses is noted.

| Spectroscopic Technique | Availability |

| ¹H NMR | Data available[8][10] |

| ¹³C NMR | Data available[10][11] |

| Mass Spectrometry (MS) | Data available[8][10][11] |

| Infrared Spectroscopy (IR) | Data available[8][10][11] |

Experimental Protocols

The synthesis of this compound is a key step in the production of several active pharmaceutical ingredients. Below are detailed methodologies for its preparation.

Synthesis via Catalytic Hydrogenation

A common method for the synthesis of this compound involves the catalytic hydrogenation of a nitro-substituted precursor.

General Procedure:

-

Dissolution: Dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.[3]

-

Catalyst Addition: Add 5.0 g of 10% palladium on carbon (Pd/C) catalyst to the solution.[3]

-

Hydrogenation: Hydrogenate the reaction mixture in a hydrogen atmosphere at room temperature for 2.5 hours. Maintain a reaction temperature of 50°C and a hydrogen pressure of 50 psi.[3]

-

Work-up:

Expected Yield: 28.6 g (98% of the theoretical yield).[3]

Synthesis via Reductive Cyclization

An alternative route involves a reductive cyclization of a dinitro compound.

Experimental Workflow:

Caption: A simplified workflow for the synthesis of this compound.

Role in Drug Development

This compound is a key intermediate in the synthesis of Nintedanib (BIBF 1120), a potent triple angiokinase inhibitor.[3][12] Nintedanib is used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer.[13]

Nintedanib Synthesis Pathway

The synthesis of Nintedanib from this compound involves several steps, including N-acetylation and subsequent condensation reactions.

Caption: Key steps in the synthesis of Nintedanib starting from this compound.

Mechanism of Action of Nintedanib

Nintedanib functions by inhibiting multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth. Understanding this mechanism highlights the significance of its precursor, this compound.

Caption: Nintedanib inhibits key receptor tyrosine kinases to block angiogenesis and tumor growth.

Safety and Handling

This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[14]

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust, mist, or spray. Wear protective gloves, clothing, and eye/face protection.[14]

-

Storage: Store in a dry, cool, and well-ventilated area. Keep the container tightly closed.[1][14]

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[14]

-

Conclusion

This compound is a compound of significant interest in medicinal chemistry and drug development. Its well-defined physicochemical properties and established synthetic routes make it a valuable building block for complex pharmaceutical agents. The information presented in this guide provides a solid foundation for researchers and scientists working with this important intermediate.

References

- 1. Cas 14192-26-8,Methyl 2-oxoindole-6-carboxylate | lookchem [lookchem.com]

- 2. Methyl 2-oxoindole-6-carboxylate - Rui ming Pharmaceutical [ruimingpharm-eng.com]

- 3. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound CAS 14192-26-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. This compound | 14192-26-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound| CAS No:14192-26-8|ZaiQi Bio-Tech [chemzq.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. 2-Oxindole-6-carboxylic acid methyl ester | C10H9NO3 | CID 3734372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 2-oxoindole-6-carboxylate(14192-26-8) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. tdcommons.org [tdcommons.org]

- 14. synquestlabs.com [synquestlabs.com]

"Methyl 2-oxoindoline-6-carboxylate" mechanism of action in biological systems

An In-Depth Technical Guide on the Biological Mechanisms of 2-Oxoindoline Derivatives, with a focus on "Methyl 2-oxoindoline-6-carboxylate" as a key synthetic precursor.

Introduction

This compound is a crucial chemical intermediate, primarily recognized for its role in the synthesis of multi-targeted receptor tyrosine kinase inhibitors.[1][2][3][4] While the molecule itself is not extensively characterized as a standalone bioactive agent, its core 2-oxoindoline (or oxindole) scaffold is a privileged structure in medicinal chemistry, giving rise to a diverse range of compounds with significant therapeutic potential. This guide will delve into the mechanisms of action of prominent drugs and clinical candidates derived from this scaffold, with a particular focus on Nintedanib, a blockbuster therapeutic for which this compound is a key starting material. We will also explore other biological activities associated with the 2-oxoindoline core, including its role in anti-inflammatory pathways and the inhibition of transcription factors.

The 2-Oxoindoline Scaffold in Tyrosine Kinase Inhibition: The Case of Nintedanib

The most prominent therapeutic application of the 2-oxoindoline scaffold is in the development of tyrosine kinase inhibitors (TKIs). Nintedanib, a potent anti-fibrotic and anti-angiogenic agent, exemplifies the clinical success of this chemical class.[4]

Mechanism of Action of Nintedanib

Nintedanib functions as a multi-targeted TKI, competitively inhibiting the ATP-binding pocket of several key receptor tyrosine kinases involved in angiogenesis, fibroblast proliferation, and tissue remodeling.[2][4] The primary targets include:

-

Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Inhibition of VEGFR signaling blocks the downstream pathways responsible for endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels (angiogenesis).

-

Fibroblast Growth Factor Receptors (FGFR 1-3): By blocking FGFR signaling, Nintedanib impedes the proliferation and differentiation of fibroblasts, which are key cell types in the pathogenesis of fibrosis.[4]

-

Platelet-Derived Growth Factor Receptors (PDGFR α and β): Inhibition of PDGFR signaling further contributes to the anti-proliferative effects on fibroblasts and other mesenchymal cells.

The simultaneous inhibition of these receptor families underlies Nintedanib's efficacy in idiopathic pulmonary fibrosis (IPF) and certain types of cancer.[4]

Signaling Pathways Modulated by Nintedanib

The binding of Nintedanib to its target receptors prevents their autophosphorylation and subsequent activation of downstream signaling cascades. A simplified representation of this inhibition is depicted below.

Caption: Nintedanib's inhibitory action on key receptor tyrosine kinases.

Broader Biological Activities of the 2-Oxoindoline Core

Beyond tyrosine kinase inhibition, the 2-oxoindoline scaffold has been explored for a variety of other biological activities.

Anti-inflammatory Properties

Several studies have reported the synthesis and evaluation of novel 2-oxoindoline derivatives as potent anti-inflammatory agents.[5][6] These compounds have been shown to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[5] The proposed mechanism involves the suppression of key inflammatory mediators like COX-2, PGES, and iNOS.[5]

One study identified compound 7i (a 2-oxoindoline derivative) as a particularly potent inhibitor of TNF-α and IL-6 production.[5] This highlights the potential of this scaffold in developing novel treatments for inflammatory diseases.

Inhibition of Transcription Factors

Derivatives of the 2-oxoindoline core have also been identified as inhibitors of specific transcription factors. For instance, certain 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides have been developed as inhibitors of Early Growth Response protein 1 (EGR-1).[7] EGR-1 is a transcription factor that plays a role in inflammatory skin diseases like atopic dermatitis by promoting the expression of inflammatory cytokines.[7] These compounds were shown to dose-dependently dissociate the EGR-1-DNA complex, thereby reducing the expression of EGR-1 regulated inflammatory genes in keratinocytes.[7]

Quantitative Data on 2-Oxoindoline Derivatives

Table 1: In Vitro Inhibitory Activity of Nintedanib

| Target Kinase | IC50 (nM) |

|---|---|

| VEGFR1 | 34 |

| VEGFR2 | 13 |

| VEGFR3 | 13 |

| FGFR1 | 69 |

| FGFR2 | 37 |

| FGFR3 | 108 |

| PDGFRα | 59 |

| PDGFRβ | 65 |

Note: Data is representative and compiled from various sources. Actual values may vary between studies.

Table 2: Anti-inflammatory Activity of 2-Oxoindoline Derivative 7i

| Cytokine | Inhibition (%) at 10 µM |

|---|---|

| TNF-α | 44.5 |

| IL-6 | 57.2 |

Data from a study on LPS-stimulated RAW264.7 macrophages.[5]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 2-oxoindoline derivatives are crucial for reproducible research. Below are representative methodologies based on published studies.

In Vitro Kinase Inhibition Assay (for Nintedanib-like compounds)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of protein kinases.

-

Materials: Recombinant human kinase enzymes (e.g., VEGFR, FGFR), appropriate peptide substrates, ATP, test compound (e.g., Nintedanib), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and assay buffer.

-

Add the diluted test compound to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescence-based detection reagent.

-

Calculate the percentage of kinase inhibition relative to a vehicle control (DMSO).

-

Plot the inhibition data against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Caption: Workflow for an in vitro kinase inhibition assay.

Macrophage-based Anti-inflammatory Assay

-

Objective: To assess the ability of a test compound to inhibit the production of pro-inflammatory cytokines in macrophages.

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Procedure:

-

Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the 2-oxoindoline test compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.

-

Incubate for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Determine the viability of the cells after treatment using an MTT assay to rule out cytotoxicity.

-

Calculate the percentage of cytokine inhibition compared to the LPS-stimulated vehicle control.

-

Conclusion

This compound serves as a foundational building block for a class of molecules with profound biological effects. While its direct mechanism of action is not the primary focus of research, the 2-oxoindoline core it provides is a versatile scaffold for the design of potent and selective inhibitors of various biological targets. The clinical success of Nintedanib in treating fibrotic diseases and cancer is a testament to the therapeutic potential of this chemical class. Ongoing research continues to uncover new applications for 2-oxoindoline derivatives, particularly in the realm of anti-inflammatory and anti-cancer therapies, making this an exciting and dynamic area of drug discovery.

References

- 1. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]

- 2. This compound, CasNo.14192-26-8 BOC Sciences United States [bocscichem.lookchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. tdcommons.org [tdcommons.org]

- 5. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamides as a potential EGR-1 inhibitor for targeted therapy of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Methyl 2-oxoindoline-6-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxoindoline-6-carboxylate is a key chemical intermediate, most notably recognized for its role in the synthesis of Nintedanib, a multi-tyrosine kinase inhibitor.[1] Nintedanib is an established therapeutic agent for idiopathic pulmonary fibrosis (IPF) and certain types of cancer, exerting its effect by targeting signaling pathways involved in angiogenesis and fibrosis.[1][2] While the primary utility of this compound has been as a precursor, its core oxindole scaffold is a privileged structure in medicinal chemistry, found in a multitude of compounds with diverse biological activities. This guide explores the potential therapeutic targets of this compound, drawing insights from the known activities of the broader oxindole class of molecules.

The Oxindole Scaffold: A Gateway to Diverse Biological Activity

The oxindole core is a versatile scaffold that has been extensively utilized in the development of inhibitors for a range of therapeutic targets. The inherent structural features of the oxindole ring system allow for modifications that can be tailored to interact with the binding sites of various enzymes and receptors. This has led to the discovery of potent inhibitors of kinases, protein-protein interactions, and enzymes involved in metabolic and inflammatory pathways.

Potential Therapeutic Targets

Based on the established activities of structurally related oxindole derivatives, several potential therapeutic targets can be postulated for this compound and its future analogues.

Tyrosine Kinases

Given that this compound is a direct precursor to Nintedanib, the most logical starting point for investigating its therapeutic potential is in the realm of tyrosine kinase inhibition. Nintedanib is known to inhibit Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[2]

Signaling Pathway

The inhibition of these receptor tyrosine kinases blocks downstream signaling cascades that are crucial for angiogenesis, cell proliferation, and fibrosis.

Caption: Potential inhibition of VEGFR, FGFR, and PDGFR signaling by this compound.

Quantitative Data for Oxindole Derivatives as Kinase Inhibitors

While specific data for this compound is not publicly available, numerous oxindole derivatives have demonstrated potent kinase inhibition.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 3-alkenyl-oxindoles | VEGFR-2 | 13 - 34 | [3] |

| 3-alkenyl-oxindoles | FGFR-1 | 37 - 69 | [3] |

| 3-alkenyl-oxindoles | PDGFR-β | 59 - 65 | [3] |

| Hybrid oxindoles | CDK6 | (pIC50 up to 7.17) | [4] |

Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. It is a key immune checkpoint protein, and its overexpression in tumors leads to an immunosuppressive microenvironment. Several oxindole-based compounds have been identified as potent IDO1 inhibitors.

Signaling Pathway

Inhibition of IDO1 prevents the depletion of tryptophan and the accumulation of kynurenine, thereby restoring T-cell function and promoting an anti-tumor immune response.

References

The Pivotal Role of Methyl 2-oxoindoline-6-carboxylate in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxoindoline-6-carboxylate, a heterocyclic compound belonging to the oxindole family, has emerged as a critical starting material in the synthesis of complex pharmaceutical agents. Its unique structural framework makes it an ideal scaffold for the construction of molecules targeting a variety of biological pathways. This technical guide provides an in-depth exploration of the role of this compound as a pharmaceutical intermediate, with a particular focus on its application in the synthesis of the multi-targeted tyrosine kinase inhibitor, Nintedanib.

Chemical and Physical Properties

This compound (CAS No: 14192-26-8) is an off-white to pale yellow crystalline powder.[1] A comprehensive summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₃ | [2] |

| Molecular Weight | 191.19 g/mol | [2] |

| Melting Point | 184-190 °C | [2] |

| Boiling Point | 388.1 °C at 760 mmHg | [3] |

| Density | 1.283 g/cm³ | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| Appearance | Off-white powder | [1] |

Role as a Pharmaceutical Intermediate: The Synthesis of Nintedanib

This compound is a crucial building block in the multi-step synthesis of Nintedanib (BIBF 1120), a potent triple angiokinase inhibitor that targets Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[4][5] Nintedanib is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[4][6]

The synthesis of Nintedanib from this compound involves several key transformations, beginning with the formation of an enol ether intermediate, (Z)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate.[7] This intermediate is then coupled with a second key building block, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, to yield the final Nintedanib base.[7]

Experimental Protocols

1. Synthesis of this compound

A common synthetic route to this compound involves the hydrogenation and subsequent cyclization of a substituted nitrobenzoate derivative.[8]

-

Starting Material: Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

-

Reagents and Conditions:

-

10% Palladium on carbon (catalyst)

-

Concentrated acetic acid (solvent)

-

Hydrogen gas (50 psi)

-

Reaction Temperature: 50 °C

-

Reaction Time: 2.5 hours

-

-

Procedure:

-

Dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.

-

Add 5.0 g of 10% palladium on carbon catalyst to the solution.

-

Hydrogenate the mixture in a hydrogen atmosphere at 50 psi and 50 °C for 2.5 hours.

-

After the reaction is complete, remove the catalyst by filtration.

-

Concentrate the filtrate to dryness.

-

Dissolve the residue in 150 mL of tert-butyl methyl ether, filter again, and dry under vacuum at 100 °C.

-

-

Yield: 28.6 g (98% of theoretical yield).[8]

2. Synthesis of (Z)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate from this compound

This step involves the N-acetylation and subsequent condensation with an orthoester.

-

Starting Material: this compound

-

Reagents and Conditions:

-

Acetic anhydride

-

Trimethyl orthobenzoate

-

Xylene (solvent)

-

Reaction Temperature: 120-130 °C

-

Reaction Time: 6 hours

-

-

Procedure:

-

To a suspension of 50 g (0.261 mol) of this compound in 350 ml of isopropyl alcohol, slowly add 33.8 g (0.626 mol) of sodium methoxide powder and stir for 15 minutes.[7]

-

Add 44 g (0.313 mol) of benzoyl chloride and stir at 5 to 10 °C for about 5 hours.[7]

-

Alternatively, a one-pot synthesis can be employed: Add methyl 2-oxoindole-6-carboxylate (20 g, 104.6 mmol), triethyl orthobenzoate (57.2 g, 313.8 mmol), and acetic anhydride (42.7 g, 418.4 mmol) to 200 mL of xylene.[9]

-

Heat the mixture to 120 °C and maintain the temperature for 4 hours.[9]

-

Cool the reaction to room temperature, filter the precipitate, and dry under vacuum at 50 °C for 16 hours.

-

-

Yield and Purity: Molar yields for this step can vary, with some methods reporting around 78.8% with an HPLC purity of 95.61%.[9]

3. Synthesis of Nintedanib Base

The final step involves the coupling of the enol ether intermediate with the substituted aniline.

-

Starting Materials: (Z)-methyl 1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate and N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.

-

Conditions: The enol ether is coupled with the second key building block to furnish the Nintedanib base.[7] Detailed conditions for this specific coupling are proprietary and vary across different manufacturing processes.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Molar Yield (%) | HPLC Purity (%) | Reference |

| 1 | Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate | 10% Pd/C, H₂ | Acetic Acid | 50 | 2.5 | 98 | - | [8] |

| 2 | This compound | Acetic anhydride, Triethyl orthobenzoate | Xylene | 120 | 4 | 78.8 | 95.61 | [9] |

| 2 (alternative) | This compound | Acetic anhydride, Trimethyl orthobenzoate | Acetic anhydride | 120 | 6 | 56 | - | [6] |

Signaling Pathway of Nintedanib

Nintedanib exerts its therapeutic effect by inhibiting the kinase activity of VEGFR, FGFR, and PDGFR. This inhibition blocks the downstream signaling cascades that are crucial for the proliferation and migration of fibroblasts, as well as for angiogenesis, which are key processes in the pathogenesis of idiopathic pulmonary fibrosis and tumor growth.

Caption: Nintedanib inhibits VEGFR, FGFR, and PDGFR signaling pathways.

Experimental Workflow: Synthesis of Nintedanib Intermediate

The following diagram illustrates the key steps in the synthesis of the Nintedanib intermediate starting from this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. CA2705490A1 - Indolinone derivatives and process for their manufacture - Google Patents [patents.google.com]

- 3. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Pardon Our Interruption [pro.boehringer-ingelheim.com]

- 5. (E)-Methyl 1-acetyl-3-(Methoxy(phenyl)Methylene)-2-oxoindoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. patents.justia.com [patents.justia.com]

- 7. Novel Mechanisms for the Antifibrotic Action of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-oxoindoline-6-carboxylate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxoindoline scaffold is a privileged heterocyclic motif frequently found in natural products and serves as a core structural component in a multitude of biologically active compounds. Within this class, methyl 2-oxoindoline-6-carboxylate has emerged as a critical starting material and key intermediate in the synthesis of potent therapeutic agents. Its versatile structure allows for modifications at various positions, leading to a diverse range of derivatives and analogs with significant pharmacological activities.

Notably, this core is a cornerstone in the development of kinase inhibitors, which are pivotal in cancer therapy. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The 2-oxoindoline scaffold has been identified as a potent hinge-binding motif for various protein kinases, leading to the discovery of several FDA-approved drugs. One of the most prominent examples is Nintedanib, a multi-target tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of cancer, for which this compound is a key precursor.[1][2]

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives and analogs. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the structure-activity relationships and therapeutic potential of this important class of compounds.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial steps in the development of novel therapeutic agents. Various synthetic routes have been established, often starting from substituted nitroaromatics.

A common approach involves the reductive cyclization of a substituted nitrophenyl derivative. For instance, methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate can be hydrogenated in the presence of a palladium catalyst to yield this compound in high yield.[3] Another method utilizes a multi-step process starting from methyl 4-chloro-3-nitrobenzoate.[1]

Once the core is synthesized, it can be further modified at several positions to generate a library of derivatives. Key reactions include:

-

N-Alkylation/N-Acetylation: The nitrogen atom of the oxindole ring can be readily alkylated or acetylated to introduce various substituents. For example, N-acetylation with acetic anhydride is a common step in the synthesis of precursors for drugs like Nintedanib.[4]

-

Condensation at the C3 Position: The C3 methylene group is highly reactive and can undergo condensation reactions with various aldehydes and ketones to introduce a wide range of substituents. This position is critical for modulating the biological activity of the resulting compounds.

Below is a generalized workflow for the synthesis of 3-substituted this compound derivatives.

Caption: Generalized synthetic workflow for 3-substituted indolinone derivatives.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of various protein kinases. The 2-oxoindoline scaffold is a key pharmacophore that can effectively target the ATP-binding pocket of kinases.

Receptor Tyrosine Kinase Inhibition

A primary mechanism of action for many 2-oxoindoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cell growth, proliferation, and survival. Key RTKs targeted by these compounds include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs blocks angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

-

Epidermal Growth Factor Receptors (EGFRs): Overexpression or mutation of EGFR is common in many cancers, and its inhibition can halt tumor cell proliferation.

-

Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs are involved in cell growth, proliferation, and migration.

-

Fibroblast Growth Factor Receptors (FGFRs): FGFRs play a role in tumor cell proliferation, survival, and angiogenesis.[1]

The substitution pattern on the 2-oxoindoline ring significantly influences the potency and selectivity of kinase inhibition. Modifications at the C3 position are particularly important for interacting with the kinase active site.

Quantitative Biological Data

The following tables summarize the in vitro activity of selected this compound derivatives and related analogs against various cancer cell lines and kinase targets.

| Compound ID | Modification | Target Cell Line | IC50 (µM) | Reference |

| 4a | Hydrazine-1-carbothioamide derivative (R=H) | HepG2 | 10.11 ± 0.98 | [4] |

| HCT-116 | 13.43 ± 1.21 | [4] | ||

| A549 | 15.65 ± 1.33 | [4] | ||

| 6c | Oxadiazole derivative (R=4-Cl) | HepG2 | 12.31 ± 1.12 | [4] |

| HCT-116 | 14.87 ± 1.29 | [4] | ||

| A549 | 17.21 ± 1.54 | [4] | ||

| 6 | N-substituted-2-oxoindolin benzoylhydrazine | HCC827-GR (NSCLC) | 5.2 ± 0.3 | |

| 10 | N-substituted-2-oxoindolin benzoylhydrazine | HCC827-GR (NSCLC) | 4.9 ± 0.2 | |

| 25 | N-substituted-2-oxoindolin benzoylhydrazine | HCC827-GR (NSCLC) | 4.1 ± 0.4 |

| Compound ID | Target Kinase | IC50 (µM) | Reference |

| 4a | EGFR | 0.11 ± 0.01 | [4] |

| 6c | VEGFR-2 | 0.15 ± 0.01 | [4] |

| 6 | c-MET | 0.021 ± 0.002 | |

| 10 | c-MET | 0.011 ± 0.001 | |

| 25 | c-MET | 0.007 ± 0.001 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key compounds and intermediates.

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the reductive cyclization of a nitrobenzoate derivative.[3]

Materials:

-

Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

-

Concentrated acetic acid

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Tert-butyl methyl ether

Procedure:

-

Dissolve 48.3 g of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in 800 mL of concentrated acetic acid.

-

Add 5.0 g of 10% palladium on carbon catalyst to the solution.

-

Hydrogenate the reaction mixture in a hydrogen atmosphere at room temperature for 2.5 hours at a reaction temperature of 50 °C and a hydrogen pressure of 50 psi.

-

Upon completion of the reaction, remove the catalyst by filtration.

-

Concentrate the filtrate to dryness under reduced pressure.

-

Dissolve the residue in 150 mL of tert-butyl methyl ether and filter again.

-

Dry the resulting product under vacuum at 100 °C to yield this compound.

Protocol 2: Synthesis of Methyl 1-acetyl-2-oxoindoline-6-carboxylate

This protocol is a common N-acetylation step.[4]

Materials:

-

This compound

-

Acetic anhydride

Procedure:

-

Treat this compound with 17.6 equivalents of acetic anhydride.

-

Heat the mixture at 130 °C for eight hours.

-

Cool the reaction mixture to allow for precipitation.

-

Isolate the precipitated methyl 1-acetyl-2-oxoindoline-6-carboxylate by filtration.

Protocol 3: Synthesis of Methyl (E)-1-acetyl-3-(methoxy(phenyl)methylene)-2-oxoindoline-6-carboxylate

This protocol describes the condensation at the C3 position.[4]

Materials:

-

Methyl 1-acetyl-2-oxoindoline-6-carboxylate

-

Trimethyl orthobenzoate

-

Acetic anhydride

Procedure:

-

React methyl 1-acetyl-2-oxoindoline-6-carboxylate with trimethyl orthobenzoate in acetic anhydride.

-

Heat the mixture at 120 °C for six hours.

-

After completion of the reaction, concentrate the mixture to dryness.

-

Triturate the residue with petroleum ether to obtain the product.

Signaling Pathways

The therapeutic effects of this compound derivatives as kinase inhibitors are rooted in their ability to modulate key cellular signaling pathways that are often dysregulated in cancer.

VEGFR-2 Signaling Pathway

VEGFR-2 is a primary mediator of angiogenesis. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. Inhibition of VEGFR-2 by 2-oxoindoline derivatives blocks these processes, thereby cutting off the blood supply to tumors.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

EGFR Signaling Pathway

The EGFR signaling pathway plays a critical role in regulating cell growth and proliferation. Ligand binding to EGFR leads to receptor dimerization and activation of its intrinsic tyrosine kinase activity, which in turn triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways. Aberrant EGFR signaling is a common driver of tumorigenesis.

Caption: Simplified EGFR signaling pathway and point of inhibition.

c-Met and Hedgehog Signaling Pathways

In addition to VEGFR and EGFR, derivatives of this compound have shown activity against other important cancer-related pathways. The c-Met receptor tyrosine kinase and the Hedgehog (Hh) signaling pathway are implicated in tumor growth, invasion, and metastasis, as well as in the development of drug resistance. The ability to dually inhibit targets such as c-Met and Smoothened (SMO), a key component of the Hh pathway, represents a promising strategy for overcoming resistance to EGFR inhibitors in non-small cell lung cancer.

Caption: Dual inhibition of c-Met and Hedgehog (SMO) pathways.

Conclusion

The this compound core represents a highly valuable scaffold in medicinal chemistry, particularly for the development of kinase inhibitors. Its synthetic tractability allows for the generation of diverse libraries of derivatives, leading to the identification of potent and selective modulators of key signaling pathways involved in cancer and other diseases. The structure-activity relationships highlighted in this guide underscore the importance of strategic modifications to the 2-oxoindoline ring system to achieve desired biological activities. The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics.

References

The Pivotal Role of Methyl 2-oxoindoline-6-carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The methyl 2-oxoindoline-6-carboxylate core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of potent and selective therapeutic agents. Its unique chemical architecture allows for versatile functionalization, leading to compounds that can interact with a variety of biological targets. This technical guide provides an in-depth exploration of this core, with a particular focus on its most prominent derivative, Nintedanib, a multi-kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of cancer.

Synthesis of the Core and its Derivatives

The synthesis of this compound is a critical first step in the development of drugs like Nintedanib. Several synthetic routes have been established, often involving the cyclization of a substituted nitroaromatic compound.

General Synthesis of this compound

A common method for the synthesis of the core involves the reductive cyclization of a substituted nitrophenyl derivative.

Experimental Protocol:

-

Step 1: Preparation of dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate. To a solution of dimethyl malonate in a suitable solvent like dimethyl sulfoxide (DMSO), a strong base such as potassium tert-butoxide is added at room temperature. After a period of stirring, methyl 4-chloro-3-nitrobenzoate is added, and the reaction is allowed to proceed for several hours. Acidification with hydrochloric acid, followed by extraction with an organic solvent like methyl tert-butyl ether, yields the desired product.

-

Step 2: Reductive Cyclization to this compound. The diester from the previous step is dissolved in acetic acid. A reducing agent, such as sodium dithionite (hydrose), is added, and the mixture is heated to a high temperature (e.g., 120-125°C) for a couple of hours. After cooling, the product is precipitated by the addition of a base like ammonia, filtered, washed, and dried to yield this compound.[1]

Another described method involves the hydrogenation of methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate in the presence of a palladium on carbon (Pd/C) catalyst.[2]

Synthesis of Nintedanib from the Core Scaffold

This compound is a key starting material for the multi-step synthesis of Nintedanib.

Experimental Protocol:

-

Step 1: N-Acetylation. The this compound is acetylated at the nitrogen atom using acetic anhydride. This step serves to activate the molecule for the subsequent condensation reaction.

-

Step 2: Condensation with Trimethyl Orthobenzoate. The N-acetylated intermediate is then reacted with trimethyl orthobenzoate in the presence of acetic anhydride. This reaction introduces the phenylmethylene group at the 3-position of the oxindole ring.

-

Step 3: Amine Coupling. The final key step involves the coupling of the intermediate from step 2 with N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. This reaction is typically carried out in a suitable solvent at an elevated temperature to afford Nintedanib.

Biological Activity and Mechanism of Action

The this compound scaffold is a versatile platform for generating compounds with diverse biological activities. While the core itself may not exhibit potent activity, its derivatives, such as Nintedanib, have demonstrated significant therapeutic effects. Nintedanib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and Platelet-Derived Growth Factor Receptors (PDGFRs).[1] This multi-targeted approach is crucial for its efficacy in complex diseases like cancer and fibrosis.

Quantitative Data: Kinase Inhibitory Activity of Nintedanib

The following table summarizes the in vitro inhibitory activity of Nintedanib against its primary kinase targets.

| Kinase Target | IC50 (nM) |

| VEGFR1 | 34 |

| VEGFR2 | 13[3] |

| VEGFR3 | 13[3] |

| FGFR1 | 69[3] |

| FGFR2 | 37[3] |

| FGFR3 | 108[3] |

| PDGFRα | 59[3] |

| PDGFRβ | 65[3] |

IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in a cell-free assay.

Cellular Activity of Nintedanib

Nintedanib's kinase inhibitory activity translates into potent effects at the cellular level, inhibiting key processes involved in angiogenesis and fibrosis.

| Cell Type | Stimulant | Process Inhibited | IC50 (nM) |

| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF | Proliferation | 9 |

| Human Umbilical Artery Smooth Muscle Cells (HUASMCs) | PDGF-BB | Proliferation | 69 |

| Bovine Retinal Pericytes | PDGF-BB | Proliferation | 79 |

| Human Lung Fibroblasts (from IPF patients) | PDGF-BB, FGF-2, VEGF | Proliferation | - |

Signaling Pathways

Nintedanib exerts its therapeutic effects by blocking the intracellular signaling cascades initiated by the binding of growth factors to their respective receptors on the cell surface.

VEGFR/FGFR/PDGFR Signaling Cascade

The binding of VEGF, FGF, and PDGF to their receptors leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, initiating downstream pathways that ultimately regulate cell proliferation, migration, survival, and angiogenesis.